(3aR,9bR)-2-[1-(2-fluorophenyl)cyclopropanecarbonyl]-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylic acid
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Overview
Description
(3aR,9bR)-2-[1-(2-fluorophenyl)cyclopropanecarbonyl]-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylic acid is a complex organic compound with a unique structure that combines a fluorophenyl group, a cyclopropane ring, and a tetrahydrochromeno-pyrrole system
Mechanism of Action
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,9bR)-2-[1-(2-fluorophenyl)cyclopropanecarbonyl]-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the cyclopropane ring: This can be achieved through a cyclopropanation reaction using a diazo compound and a transition metal catalyst.
Introduction of the fluorophenyl group: This step involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with a suitable nucleophile.
Construction of the tetrahydrochromeno-pyrrole system: This is typically done through a series of cyclization reactions, often involving the use of Lewis acids or bases as catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(3aR,9bR)-2-[1-(2-fluorophenyl)cyclopropanecarbonyl]-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, (3aR,9bR)-2-[1-(2-fluorophenyl)cyclopropanecarbonyl]-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylic acid may be studied for its potential biological activity. Compounds with similar structures have been investigated for their effects on various biological pathways.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its unique structure may allow it to interact with specific biological targets, making it a promising lead compound for the development of new therapeutics.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its complex structure may impart desirable characteristics such as increased stability or reactivity.
Comparison with Similar Compounds
Similar Compounds
- (3aR,9bR)-2-[1-(2-chlorophenyl)cyclopropanecarbonyl]-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylic acid
- (3aR,9bR)-2-[1-(2-bromophenyl)cyclopropanecarbonyl]-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylic acid
Uniqueness
The presence of the fluorophenyl group in (3aR,9bR)-2-[1-(2-fluorophenyl)cyclopropanecarbonyl]-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylic acid distinguishes it from similar compounds. Fluorine atoms can significantly alter the electronic properties of a molecule, potentially enhancing its reactivity or binding affinity in biological systems. This makes the compound unique and potentially more effective in certain applications compared to its chlorinated or brominated analogs.
Properties
IUPAC Name |
(3aR,9bR)-2-[1-(2-fluorophenyl)cyclopropanecarbonyl]-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FNO4/c23-17-7-3-2-6-15(17)21(9-10-21)19(25)24-11-16-14-5-1-4-8-18(14)28-13-22(16,12-24)20(26)27/h1-8,16H,9-13H2,(H,26,27)/t16-,22-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKHAAOMPNMDID-OPAMFIHVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2F)C(=O)N3CC4C5=CC=CC=C5OCC4(C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1(C2=CC=CC=C2F)C(=O)N3C[C@@H]4C5=CC=CC=C5OC[C@@]4(C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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